molecular formula C6H15Cl2FN2 B13914951 (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride

Cat. No.: B13914951
M. Wt: 205.10 g/mol
InChI Key: HPGKUKNSIJKZDA-PVNUIUKASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride typically involves the fluorination of a piperidine precursor followed by amination and methylation steps. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The purification process often includes crystallization and recrystallization steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Fluoro-1-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Properties

Molecular Formula

C6H15Cl2FN2

Molecular Weight

205.10 g/mol

IUPAC Name

(3S,4R)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1

InChI Key

HPGKUKNSIJKZDA-PVNUIUKASA-N

Isomeric SMILES

CN1CC[C@H]([C@H](C1)N)F.Cl.Cl

Canonical SMILES

CN1CCC(C(C1)N)F.Cl.Cl

Origin of Product

United States

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